3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of 3H-pyrazolo[3,4-d]pyrimidin-4-amine. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide (DMF) at 80°C under an argon atmosphere overnight . The resulting solid is then filtered and rinsed with cold ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) can be used for substitution reactions.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a reagent in the discovery and preparation of potent and orally available FLT3 kinase inhibitors for FLT3-ITD positive acute myeloid leukemia.
Biological Research: The compound is employed in the development of inhibitors for calcium-dependent protein kinases, which are crucial in the life cycle of malaria parasites.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a bioisostere of adenine, allowing it to mimic the interactions of ATP at the kinase domain . This interaction inhibits the activity of the kinase, thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Chloro-1H-Pyrazolo[3,4-d]pyrimidin-6-amine
- 5-Iodo-1H-Pyrazolo[3,4-b]pyridine
Uniqueness
3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in the development of targeted inhibitors for specific protein kinases and other biological targets .
Properties
IUPAC Name |
3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1,3H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOKBIDGOAGKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(N=NC2=N1)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718857 | |
Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570409-85-7 | |
Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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